![molecular formula C26H25NO6 B2960187 3-(3,5-二甲氧基苯基)-2-{[(9H-芴-9-基甲氧基)羰基]氨基}丙酸 CAS No. 1379834-21-5](/img/structure/B2960187.png)

3-(3,5-二甲氧基苯基)-2-{[(9H-芴-9-基甲氧基)羰基]氨基}丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

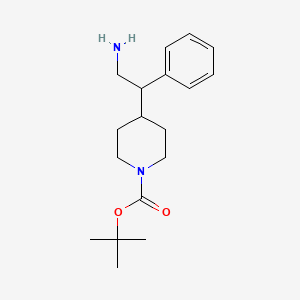

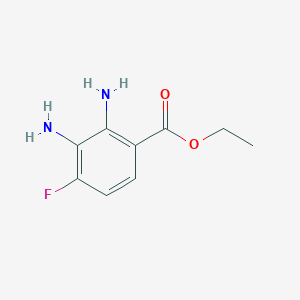

“3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid” is a chemical compound with the molecular formula C26H25NO6 . It is related to the class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids .

Synthesis Analysis

The synthesis of Fmoc amino acids, which are related to this compound, has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino group, and a propanoic acid group . The presence of the Fmoc group makes this compound useful in peptide synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound are likely related to its use in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing the amino acid to react with other amino acids to form peptides .科学研究应用

固相肽合成

该化合物已被用作肽酰胺合成的前体或手柄试剂,使用芴甲氧基羰基 (Fmoc) 方法,这是固相肽合成 (SPPS) 中的基石技术。这种方法允许制备具有特定末端酰胺的肽,为生成用于治疗和研究目的的肽提供了一个多功能平台。一个例子是使用与该化合物相关的改性苯甲胺进行固相合成肽酰胺,展示其在肽链组装中的关键作用,并证明该化合物在提高肽合成效率和特异性方面的效用 (Funakoshi 等,1988).

荧光衍生化

该化合物及其衍生物还用于荧光衍生化,这是一种在各种分析应用中提高化合物检测灵敏度的关键技术。该过程涉及将该化合物与氨基酸偶联以生成荧光衍生物,然后在生物测定中用于检测或定量具有高灵敏度和特异性的生物分子 (Frade 等,2007).

太阳能电池的有机敏化剂

此外,该化合物的衍生物已被探索用作太阳能电池应用的有机敏化剂。将此类化合物掺入有机敏化剂的分子结构中可以显着提高染料敏化太阳能电池 (DSSC) 的光伏性能。这些敏化剂以该化合物作为其结构的一部分,展示出高入射光子到电流的转换效率,有助于开发更有效的太阳能转换技术 (Kim 等,2006).

未来方向

作用机制

Target of Action

It’s known that fmoc-phenylalanine derivatives are commonly used in peptide synthesis , suggesting that their targets could be various proteins or enzymes depending on the specific peptide sequence.

Mode of Action

N-Fmoc-3,5-dimethoxy-L-phenylalanine, like other Fmoc-phenylalanine derivatives, is likely to interact with its targets through the formation of peptide bonds . The Fmoc group serves as a protective group for the amino acid during peptide synthesis, and it’s removed under basic conditions to allow the formation of peptide bonds .

Biochemical Pathways

The specific biochemical pathways affected by N-Fmoc-3,5-dimethoxy-L-phenylalanine would depend on the peptide it’s incorporated into. As a building block in peptide synthesis, it could potentially be involved in a wide range of biochemical pathways .

Pharmacokinetics

Like other fmoc-phenylalanine derivatives, it’s likely to have good stability under physiological conditions due to the protective fmoc group . Its bioavailability would depend on factors such as its incorporation into peptides and the method of administration.

Result of Action

The molecular and cellular effects of N-Fmoc-3,5-dimethoxy-L-phenylalanine would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it could potentially contribute to a wide range of biological effects .

Action Environment

The action, efficacy, and stability of N-Fmoc-3,5-dimethoxy-L-phenylalanine are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Fmoc group . Additionally, factors such as temperature and the presence of other chemicals could potentially influence its action and efficacy .

生化分析

Biochemical Properties

The role of N-Fmoc-3,5-dimethoxy-L-phenylalanine in biochemical reactions is primarily associated with its ability to participate in peptide synthesis . The Fmoc group serves as a protective group for the amino acid during synthesis, allowing for the formation of peptide bonds without unwanted side reactions . The compound’s interactions with enzymes, proteins, and other biomolecules are largely determined by its structure and the specific conditions of the reaction .

Cellular Effects

It is known that the compound can influence cell function through its role in peptide synthesis

Molecular Mechanism

The molecular mechanism of action of N-Fmoc-3,5-dimethoxy-L-phenylalanine is largely related to its role in peptide synthesis . The Fmoc group of the compound can be removed under basic conditions, allowing the amino acid to participate in the formation of peptide bonds . This process can involve binding interactions with other biomolecules, changes in gene expression, and potential effects on enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of N-Fmoc-3,5-dimethoxy-L-phenylalanine in laboratory settings are largely dependent on the specific conditions of the experiment. The compound’s stability, degradation, and long-term effects on cellular function can vary based on factors such as temperature, pH, and the presence of other compounds .

Metabolic Pathways

Given its structure, it is likely that the compound could be metabolized through pathways involving the breakdown of the Fmoc group and the phenylalanine derivative .

Transport and Distribution

Given its structure and properties, it is possible that the compound could interact with various transporters or binding proteins .

Subcellular Localization

Given its role in peptide synthesis, it is likely that the compound could be found in areas of the cell where protein synthesis occurs, such as the cytoplasm or the endoplasmic reticulum .

属性

IUPAC Name |

3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHGHGFWIGKMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2960104.png)

![4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B2960109.png)

![N-(2,4-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2960113.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2960116.png)

![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2960120.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2960124.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)